molecular formula C41H50N6O5 B12730099 N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide CAS No. 167826-38-2

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide

Cat. No.: B12730099
CAS No.: 167826-38-2
M. Wt: 706.9 g/mol
InChI Key: QUUQERMKKZCHEO-RNATXAOGSA-N
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Description

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, amide, and pyridyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the diazaperhydroepinyl core through cyclization reactions.
  • Introduction of the bisbenzyl groups via Friedel-Crafts alkylation.
  • Addition of the pyridylcarboxamide moiety through amide bond formation.
  • Final purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of amide groups to amines.

    Substitution: Nucleophilic substitution at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might serve as a probe for studying enzyme interactions or as a potential therapeutic agent due to its bioactive functional groups.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

167826-38-2

Molecular Formula

C41H50N6O5

Molecular Weight

706.9 g/mol

IUPAC Name

N-[5-[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[5-(pyridine-4-carbonylamino)pentyl]-1,3-diazepan-1-yl]pentyl]pyridine-4-carboxamide

InChI

InChI=1S/C41H50N6O5/c48-37-35(29-31-13-5-1-6-14-31)46(27-11-3-9-21-44-39(50)33-17-23-42-24-18-33)41(52)47(36(38(37)49)30-32-15-7-2-8-16-32)28-12-4-10-22-45-40(51)34-19-25-43-26-20-34/h1-2,5-8,13-20,23-26,35-38,48-49H,3-4,9-12,21-22,27-30H2,(H,44,50)(H,45,51)/t35-,36-,37+,38+/m1/s1

InChI Key

QUUQERMKKZCHEO-RNATXAOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC=NC=C3)CCCCCNC(=O)C4=CC=NC=C4)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC=NC=C3)CCCCCNC(=O)C4=CC=NC=C4)CC5=CC=CC=C5)O)O

Origin of Product

United States

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